3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide
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Overview
Description
3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further connected to a cyanocyclopropyl group via a propanamide linkage. It is of interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chloroaniline with ethylene glycol to form 1-(3-chlorophenyl)piperazine.
Attachment of the Cyanocyclopropyl Group: The piperazine intermediate is then reacted with 1-cyanocyclopropane carboxylic acid chloride in the presence of a base such as triethylamine to form the desired product.
The reaction conditions generally include:
Temperature: The reactions are typically carried out at room temperature to moderate temperatures (20-50°C).
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Catalysts: No specific catalysts are required, but bases like triethylamine are used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Methods such as recrystallization or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its pharmacological properties, including potential use as an antidepressant or anxiolytic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide involves its interaction with specific molecular targets, such as serotonin receptors. The compound is believed to act as a serotonin receptor antagonist, thereby modulating neurotransmitter activity in the brain. This interaction can influence mood and anxiety levels, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: A simpler analogue with similar pharmacological properties.
N-(1-Cyanocyclopropyl)piperazine: Another derivative with a different substitution pattern.
3-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide: A closely related compound with a different position of the chlorine atom.
Uniqueness
3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide is unique due to its specific substitution pattern, which can result in distinct pharmacological profiles and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic development.
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c18-14-2-1-3-15(12-14)22-10-8-21(9-11-22)7-4-16(23)20-17(13-19)5-6-17/h1-3,12H,4-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPCJWAUZXHSDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CCN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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